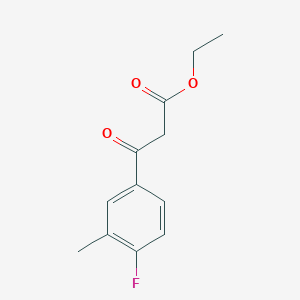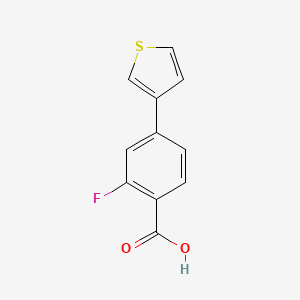
2-Fluoro-4-(thiophen-3-YL)benzoic acid
Overview
Description
“2-Fluoro-4-(thiophen-3-YL)benzoic acid” is an aromatic organic compound . It is a derivative of benzoic acid, which is a common constituent in many different substances .
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “this compound”, has been a topic of research. Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of various substrates . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H7FO2S . The molecular weight is 222.24 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 222.24 .Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Fluoro-4-(thiophen-3-yl)benzoic acid and its derivatives have been extensively utilized in the synthesis of various biologically active molecules. These compounds are known pharmacophores and are instrumental in creating new molecules with potential antibacterial properties. For instance, certain thiophene derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects. Furthermore, polymeric thiophenes are broadly used in applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Holla, Bhat, & Shetty, 2003), (Nagaraju et al., 2018).
Photoalignment in Liquid Crystals
Compounds derived from this compound have been found to effectively promote the photoalignment of a bulk commercial nematic liquid crystal. The alignment ability of the liquid crystal is significantly influenced by the molecular structure of the alignment material, particularly by the number and position of fluoro-substituents and the attachment of the terminal thiophene moiety. These materials demonstrate potential applications in liquid crystal displays (LCDs) (Hegde et al., 2013).
Solar Cell Applications
Derivatives of this compound have been employed in the development of dye-sensitized solar cells (DSSCs). The performance of these solar cells, as assessed by various techniques such as solar simulation equipment and electrochemical impedance spectroscopy, indicates that the introduction of fluorine atoms into the spacer segment of the molecules enhances the short circuit current and open-circuit voltage. This suggests the utility of these derivatives in improving the efficiency of DSSCs (Cho et al., 2014).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, which include the this compound structure, have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. These compounds have been characterized in solution and solid-state species and exhibit luminescence properties that make them potential candidates for various applications involving luminescence, such as in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the compound participating in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
It is known that the compound is stable and readily prepared , which may suggest good bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-(thiophen-3-YL)benzoic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.
Safety and Hazards
The safety data sheet for a similar compound, “4-(Thiophen-3-yl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-fluoro-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFRFOXXFZDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688562 | |
| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-56-6 | |
| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


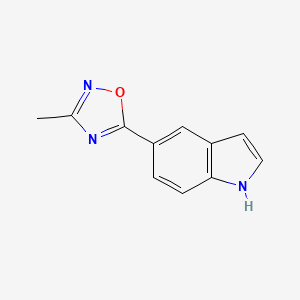
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

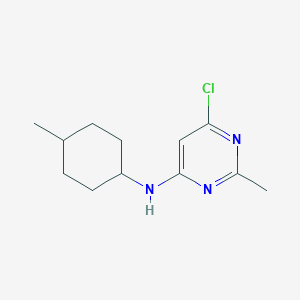
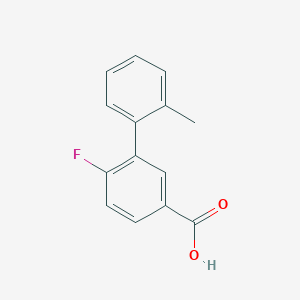

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)
![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)


